molecular formula C26H26N2O3 B6104343 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide

3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide

Cat. No. B6104343
M. Wt: 414.5 g/mol
InChI Key: FGUZPURYQACTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. It has been found to be effective in treating various diseases, including cancer, autoimmune disorders, and neurological disorders.

Scientific Research Applications

3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various types of cancer, including lung cancer, breast cancer, and colorectal cancer. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been found to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease.

Mechanism of Action

3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a key role in the development and progression of cancer and other diseases. By inhibiting the activity of BRD4, this compound can slow down or stop the growth of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of inflammatory cytokines in autoimmune disorders, leading to a reduction in inflammation. In addition, this compound has been found to have neuroprotective effects and may help to prevent the death of neurons in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide is its specificity for BRD4, which makes it a promising therapeutic agent with minimal off-target effects. However, one limitation is that it may not be effective in all types of cancer or autoimmune disorders. In addition, more research is needed to determine the optimal dosage and administration of this compound for different diseases.

Future Directions

There are several future directions for research on 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide. One direction is to explore its potential in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to investigate its potential in the treatment of other diseases, such as viral infections and metabolic disorders. Furthermore, more research is needed to understand the long-term effects of this compound and its potential for development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide involves several steps. The first step is the preparation of 3-(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid, which is then reacted with 3-methoxyaniline to form the desired compound. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-phenylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-31-24-11-5-10-23(17-24)27-26(30)28-16-6-9-22(18-28)25(29)21-14-12-20(13-15-21)19-7-3-2-4-8-19/h2-5,7-8,10-15,17,22H,6,9,16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZPURYQACTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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